An In-Depth Technical Guide to 9-Oxa-2-azaspiro[5.5]undecan-3-one
An In-Depth Technical Guide to 9-Oxa-2-azaspiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced biological activity and improved physicochemical properties.[1][2] This guide focuses on a specific member of this class, 9-Oxa-2-azaspiro[5.5]undecan-3-one (CAS 1599169-82-0), a novel heterocyclic compound with potential applications in drug discovery. While specific literature on this exact molecule is sparse, this document provides a comprehensive overview of its core structure, proposes a logical synthetic pathway based on established methodologies for related spirocyclic lactams, and explores its potential as a versatile building block for the development of new therapeutic agents.
Introduction: The Significance of Spirocyclic Lactams in Medicinal Chemistry
The quest for novel chemical entities with improved therapeutic profiles has driven medicinal chemists to explore beyond traditional "flat" aromatic structures.[2] Spirocycles, characterized by two rings sharing a single common atom, introduce conformational rigidity and a distinct three-dimensional arrangement of functional groups. This structural feature can lead to higher binding affinity and selectivity for biological targets.[3]
The incorporation of a lactam ring, a cyclic amide, into a spirocyclic framework further enhances its potential. Lactams are a well-established pharmacophore present in a wide array of clinically successful drugs, most notably the β-lactam antibiotics.[4] Spirocyclic lactams, therefore, represent a promising class of compounds for the development of novel therapeutics with unique structure-activity relationships.[1][5]
9-Oxa-2-azaspiro[5.5]undecan-3-one belongs to the family of oxazaspiro compounds, which are characterized by the presence of both oxygen and nitrogen atoms within the spirocyclic system. The inclusion of an oxygen atom can significantly improve physicochemical properties, such as water solubility, which is a critical factor in drug development.[2]
Molecular Profile of 9-Oxa-2-azaspiro[5.5]undecan-3-one
| Property | Value | Source |
| CAS Number | 1599169-82-0 | [6][7] |
| Molecular Formula | C₉H₁₅NO₂ | [6] |
| Molecular Weight | 169.22 g/mol | [6] |
| IUPAC Name | 9-oxa-2-azaspiro[5.5]undecan-3-one | [6] |
| Purity | Typically ≥95% | [6] |
Structural Representation:
Caption: Conceptual workflow for the synthesis of 9-Oxa-2-azaspiro[5.5]undecan-3-one.
A potential synthetic approach could involve a multi-step sequence, such as the Staudinger [2+2] ketene-imine cycloaddition, which is a well-established method for the synthesis of β-lactams. [8]Alternatively, copper-catalyzed oxidative coupling processes have been shown to be effective for the synthesis of spirocyclic lactams. [4]Another powerful strategy is the formal [3+2] cycloaddition, which allows for the stereoselective construction of spiro-γ-lactam cores. [9] Hypothetical Step-by-Step Protocol (based on related syntheses):
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Synthesis of the Spirocyclic Amine Precursor: The synthesis would likely begin with the construction of the core 9-oxa-2-azaspiro[5.5]undecane skeleton. This could be achieved through various methods, including those used for the synthesis of related spirocyclic amines. [10][11]2. Acylation of the Amine: The secondary amine of the spirocyclic core would then be acylated with a suitable reagent, such as chloroacetyl chloride, to introduce the necessary functional group for the subsequent cyclization.
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Intramolecular Cyclization (Lactam Formation): The final and key step would be an intramolecular cyclization to form the lactam ring. This could be achieved under basic conditions, promoting the nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon, leading to the formation of 9-Oxa-2-azaspiro[5.5]undecan-3-one.
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Purification and Characterization: The crude product would then be purified using standard techniques such as column chromatography. The structure and purity of the final compound would be confirmed by analytical methods including NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. [8]
Potential Applications in Drug Discovery
The unique structural features of 9-Oxa-2-azaspiro[5.5]undecan-3-one make it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases. The broader class of spiro compounds has shown promise in oncology, with some derivatives exhibiting potent anticancer effects. [3][12] Potential Therapeutic Areas:
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Oncology: The rigid spirocyclic core can be functionalized to interact with specific binding sites on proteins involved in cancer progression. [12]* Central Nervous System (CNS) Disorders: Spirocyclic compounds have been investigated for their activity on CNS targets, such as GABA receptors. [13]The oxazaspiro moiety may offer a unique profile for modulating neuronal signaling.
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Infectious Diseases: The lactam ring is a well-known pharmacophore in antibiotics. Novel spirocyclic lactams could potentially overcome existing mechanisms of bacterial resistance. [1][4]* Pain Management: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. [14] Logical Pathway for Drug Discovery Application:
Caption: A logical progression for utilizing the core scaffold in a drug discovery program.
Conclusion and Future Directions
9-Oxa-2-azaspiro[5.5]undecan-3-one represents a promising, yet underexplored, chemical entity. Its spirocyclic lactam core, combined with the presence of an oxygen atom, suggests favorable physicochemical and pharmacological properties. While further research is needed to fully elucidate its synthetic accessibility and biological activity, the foundational principles of spirocycle and lactam chemistry provide a strong basis for its investigation as a novel building block in drug discovery. Future work should focus on developing and optimizing a robust synthetic route, followed by the generation of a diverse library of derivatives for biological screening against various therapeutic targets.
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